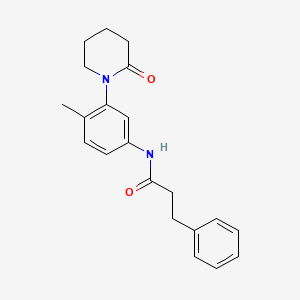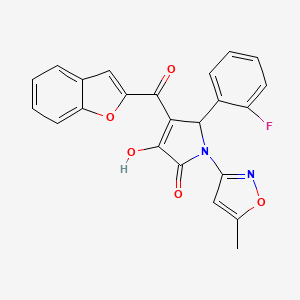
3-(Thiophen-3-yl)-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Synthesis Analysis
Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Antiproliferative Properties
Research has identified various compounds structurally similar to 3-(Thiophen-3-yl)-1-benzofuran-5-ol with significant antiproliferative activities. For instance, certain neolignans isolated from traditional Chinese medicine showed considerable potential in inhibiting cancer cell growth through apoptosis induction in A549 cells, suggesting a pathway for cancer treatment research (Ma et al., 2017). Similarly, novel quinoline derivatives integrated with benzofuran exhibited notable antiproliferative activity against various cancer cell lines, implying their potential in cancer therapeutics (Santoshkumar et al., 2016).
Antimicrobial Activity
Several studies have synthesized compounds with structures related to this compound, demonstrating promising antimicrobial activities. For example, novel 1,3-thiazolidin-4-one derivatives containing benzofuran showed significant antimicrobial and analgesic activity, indicating their potential as new biological agents (Venkatesh et al., 2010). Additionally, compounds like 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have been identified as effective antimicrobials and antioxidants (Rangaswamy et al., 2017).
Analytical and Computational Studies
In the realm of analytical and computational studies, compounds resembling this compound have been characterized using various spectroscopic techniques. A study by Ahamed et al. (2020) involved detailed analysis using FT-IR, NMR, and X-ray diffraction, providing insights into the synthesis and molecular structure of such compounds (Ahamed et al., 2020).
Electronic and Optoelectronic Applications
Compounds with similar structures have been studied for their electronic and optoelectronic applications. For instance, a study on the crystal structure and field-effect transistor characteristics of a thiophene/phenylene co-oligomer suggests potential applications in semiconducting materials (Hotta et al., 2009).
Synthetic Chemistry
In synthetic chemistry, these compounds are used in the synthesis of various heterocyclic compounds. A study demonstrated a general route to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, indicating their use in diverse chemical syntheses (Sheng et al., 2014).
Mechanism of Action
Thiophene and its derivatives are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Thiophene and its derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest .
properties
IUPAC Name |
3-thiophen-3-yl-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-9-1-2-12-10(5-9)11(6-14-12)8-3-4-15-7-8/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRFPBBAKNEDCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

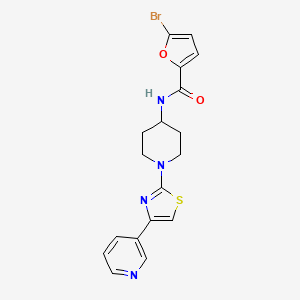
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2381746.png)


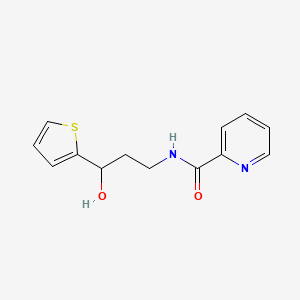
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)
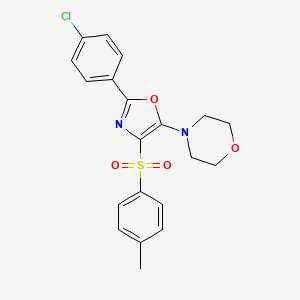

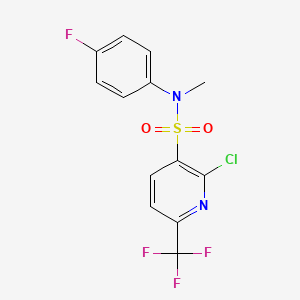

![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2381757.png)
